5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylicacid

Catalog No.
S15660907
CAS No.
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carb...

Product Name

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylicacid

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c1-6-7(5-11-13(6)2)8-3-4-9(12-8)10(14)15/h3-5,12H,1-2H3,(H,14,15)

InChI Key

FNGKNPGMDRROKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC=C(N2)C(=O)O

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by its unique structure, which includes a pyrrole ring and a pyrazole moiety. The molecular formula for this compound is C11H13N3O2C_{11}H_{13}N_{3}O_{2}, and it has a molecular weight of approximately 219.24 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the presence of both the pyrrole and pyrazole rings, which are known to exhibit various biological activities.

The chemical reactivity of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can be explored through several types of reactions typical for carboxylic acids and heterocycles. Common reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of more reactive intermediates.
  • Nucleophilic Substitution: The carboxylic acid group can be replaced by various nucleophiles, leading to diverse derivatives.

These reactions can be utilized to synthesize more complex compounds or modify the existing structure for enhanced biological activity.

Compounds containing both pyrrole and pyrazole rings have been studied for their biological activities, including:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects: The structural motifs present in this compound may contribute to anti-inflammatory properties.

Research indicates that modifications in the substituents on the pyrrole and pyrazole rings can significantly influence these biological activities.

The synthesis of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods:

  • Paal-Knorr Reaction: This method involves the condensation of a diketone with a primary amine, which can yield pyrrole derivatives.
  • Cyclization Reactions: Utilizing appropriate precursors that contain both pyrazole and pyrrole functionalities, cyclization can lead to the formation of the desired compound.
  • Multi-step Synthesis: Starting from simpler building blocks, a series of reactions including alkylation and carboxylation can be employed to construct the final product.

Each method may vary in yield and purity, depending on reaction conditions and reagents used.

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Agricultural Chemicals: Investigated for use as fungicides or herbicides due to its biological activity.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Studies on the interactions of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid with biological targets are crucial for understanding its mechanism of action. This includes:

  • Binding Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • In vitro Assays: Evaluating its effect on cell lines to determine cytotoxicity or other biological responses.

Such studies provide insight into its potential therapeutic uses and help refine its structure for improved efficacy.

Several compounds exhibit structural similarities to 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(1,5-dimethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acidContains a quinoline ring along with pyrazoleExhibits unique anticancer properties
2,5-dimethylpyrroleSimple pyrrole structure without pyrazoleMore straightforward synthesis
3-(1-methylpyrazolyl)benzaldehydeBenzaldehyde derivative with pyrazolePotential use as an aromatic aldehyde in synthesis

These compounds share structural motifs but differ in their biological activities and synthetic pathways. The unique combination of functional groups in 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid may contribute to its distinct pharmacological profile compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

205.085126602 g/mol

Monoisotopic Mass

205.085126602 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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